Benz(a)anthracene, 7-ethyl-12-methyl-

DNA Adducts Chemical Carcinogenesis PAH Structure-Activity Relationship

Benz(a)anthracene, 7-ethyl-12-methyl- (7-Et,12-MeBA; CAS 16354-50-0) is a synthetically alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 and a molecular weight of 270.4 g/mol. It belongs to the benz[a]anthracene class and serves as a critical tool in chemical carcinogenesis studies, specifically as an intermediate-potency analog of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 16354-50-0
Cat. No. B102737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene, 7-ethyl-12-methyl-
CAS16354-50-0
Synonyms7-ETHYL-12-METHYLBENZ(A)ANTHRACENE
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)C
InChIInChI=1S/C21H18/c1-3-16-19-11-7-6-9-17(19)14(2)21-18-10-5-4-8-15(18)12-13-20(16)21/h4-13H,3H2,1-2H3
InChIKeyKGHAOMPXHGIHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracene, 7-ethyl-12-methyl- (CAS 16354-50-0): A Defined Ethylated PAH for Carcinogenesis Research


Benz(a)anthracene, 7-ethyl-12-methyl- (7-Et,12-MeBA; CAS 16354-50-0) is a synthetically alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 and a molecular weight of 270.4 g/mol [1]. It belongs to the benz[a]anthracene class and serves as a critical tool in chemical carcinogenesis studies, specifically as an intermediate-potency analog of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) [2].

Why Benz(a)anthracene, 7-ethyl-12-methyl- Cannot Be Replaced by Generic PAH Analogs


The biological activity of alkylated benz[a]anthracenes is exquisitely sensitive to the nature and position of substituents on the aromatic ring system [1]. A simple substitution of 7-Et,12-MeBA with the parent benz[a]anthracene, the potent dimethyl analog (DMBA), or the reverse ethyl-methyl positional isomer (7-Me,12-EtBA) leads to dramatically different DNA binding and carcinogenic potencies, undermining experimental reproducibility and valid structure-activity conclusions. The pattern of covalent DNA adduct formation, a direct mechanistic driver of tumor initiation, is not interchangeable among these closely related compounds [1].

Quantitative Differentiation Evidence for Benz(a)anthracene, 7-ethyl-12-methyl- (7-Et,12-MeBA)


DNA Adduct Formation Potency: Precision Ranking Among Ethylated DMBA Analogs

In a direct comparative study using mouse embryo fibroblast 10T1/2 cells, 7-Et,12-MeBA demonstrated a DNA binding potency second only to the highly carcinogenic DMBA. The quantitative adduct formation was reported in decreasing order: DMBA > 7-Et,12-MeBA > 7-Me,12-EtBA > 7,12-DEBA. This ranking directly paralleled the carcinogenic potency observed in prior in vivo studies [1]. The study identifies 7-Et,12-MeBA as the most potent mono-ethylated analog, providing a critical intermediate activity level for dose-response and mechanistic investigations.

DNA Adducts Chemical Carcinogenesis PAH Structure-Activity Relationship

Positional Isomer Differentiation: 7-Ethyl-12-Methyl vs. 7-Methyl-12-Ethyl Substitution

The precise location of the ethyl and methyl groups on the benz[a]anthracene core is non-interchangeable. The study by Heisig et al. explicitly demonstrates that 7-Et,12-MeBA exhibits significantly greater DNA binding than its reverse isomer, 7-methyl-12-ethylbenz[a]anthracene (7-Me,12-EtBA), under identical experimental conditions [1]. This establishes a clear requirement for the ethyl group at the 7-position and the methyl group at the 12-position for higher potency, a key factor for SAR studies.

Positional Isomer Substituent Effect DNA Binding

Class Differentiation from Non-Alkylated Parent Compound

The unsubstituted parent compound, benz[a]anthracene, is known to be a weak carcinogen or inactive in many assays, while alkylation at the 7- and 12-positions dramatically enhances tumor-initiating activity [1]. 7-Et,12-MeBA represents a specific, intermediate alkylation state. Its DNA binding potency is a direct consequence of its mixed ethyl/methyl substitution, permitting investigations into how incremental structural changes alter metabolic activation and DNA interaction.

Parent Compound Alkylation Effect Carcinogenic Potency

Physicochemical Profile: Lipophilicity Defined by Mixed Alkyl Substituents

The computed lipophilicity of 7-Et,12-MeBA is defined by a XLogP3 value of 6.2 [1]. This value reflects the specific contribution of one ethyl and one methyl group on the tetracyclic framework, which is distinct from both the dimethyl (DMBA, XLogP3 ~6.1) and diethyl (7,12-DEBA, XLogP3 likely higher) analogs. This defined physicochemical property is crucial for in silico modeling, solubility parameter calculations, and understanding cellular uptake kinetics.

XLogP3 Lipophilicity Computational Chemistry

Validated Application Scenarios for Benz(a)anthracene, 7-ethyl-12-methyl- Based on Quantitative Evidence


Intermediate-Potency Standard in Carcinogen Dose-Response Studies

Researchers requiring a PAH carcinogen with precisely calibrated potency, between the extreme activity of DMBA and the inactivity of the parent benz[a]anthracene, can use 7-Et,12-MeBA to establish dose-response curves for DNA adduct formation and tumor initiation, as validated by its second-place ranking in the Heisig et al. comparator set [1].

Structure-Activity Relationship (SAR) Probes for Alkyl Substituent Effects

For laboratories building SAR libraries of PAH carcinogens, 7-Et,12-MeBA provides a critical data point illustrating the effect of mixed ethyl/methyl substitution. Its significantly higher activity compared to its reverse isomer (7-Me,12-EtBA) makes it an essential compound for dissecting the electronic and steric requirements for metabolic activation [1].

Computational Toxicology Model Calibration

In silico toxicology models require training data with well-defined physicochemical properties. The precisely computed XLogP3 of 6.2 for 7-Et,12-MeBA [2], coupled with its experimentally validated intermediate DNA binding activity, makes it a robust anchor point for calibrating QSAR models that predict the carcinogenicity of environmental PAH mixtures [1].

Mechanistic Studies of DNA Adduct Repair

DNA repair studies benefit from a panel of structurally similar adducts with differing repair efficiencies. 7-Et,12-MeBA generates a distinct adduct spectrum that contributes to understanding how subtle changes in adduct structure influence recognition and excision by nucleotide excision repair pathways, as inferred from its defined DNA binding signature [1].

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